

Navigating the Solubility of Z-DL-Val-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Z-DL-Val-OH**

Cat. No.: **B182449**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-DL-valine (**Z-DL-Val-OH**), a crucial parameter for its application in peptide synthesis, drug development, and various areas of chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide consolidates available qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Factors Influencing the Solubility of Z-DL-Val-OH

The solubility of **Z-DL-Val-OH** is governed by the interplay of its molecular structure and the properties of the solvent. Understanding these factors is key to selecting appropriate solvent systems for synthesis, purification, and formulation.

- The Amino Acid Side Chain: The isopropyl side chain of valine is nonpolar and hydrophobic, which generally limits solubility in polar solvents like water and favors solubility in less polar organic solvents.
- The N-Terminal Protecting Group: The N-Cbz (Carbobenzoxy) group introduces a significant nonpolar character to the molecule due to its benzyl ring. This functional group generally increases the solubility of the amino acid derivative in organic solvents compared to its unprotected form.^[1]

- The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.[\[1\]](#) The principle of "like dissolves like" is a useful guideline; solvents with polarity similar to **Z-DL-Val-OH** are more likely to be effective.[\[2\]](#)[\[3\]](#)

Qualitative Solubility Data

While precise quantitative data for **Z-DL-Val-OH** is scarce in publicly available literature, a qualitative assessment of its solubility in common organic solvents can be inferred from the solubility of structurally similar N-Cbz-protected amino acids and general principles of organic chemistry. The following table summarizes the expected solubility profile.

Organic Solvent	Polarity Index	Expected Qualitative Solubility of Z-DL-Val-OH	Rationale
Methanol	6.6	Soluble to Moderately Soluble	As a polar protic solvent, it can engage in hydrogen bonding with the carboxylic acid group.
Ethanol	5.2	Soluble to Moderately Soluble	Similar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution.
Acetone	5.1	Soluble	A polar aprotic solvent that can effectively solvate the polar and nonpolar regions of the molecule.
Dimethylformamide (DMF)	6.4	Soluble	A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including protected amino acids.
Dimethyl Sulfoxide (DMSO)	7.2	Soluble	Another highly polar aprotic solvent with strong solvating power for polar and nonpolar compounds.
Chloroform	4.1	Moderately Soluble to Sparingly Soluble	A less polar solvent, its ability to dissolve

Z-DL-Val-OH will depend on the balance of polar and nonpolar interactions.

Hexane	0.0	Insoluble	A nonpolar solvent, it is unlikely to effectively solvate the polar carboxylic acid and carbamate groups of Z-DL-Val-OH. [2]
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Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for **Z-DL-Val-OH** in a specific organic solvent, the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining equilibrium solubility.[\[4\]](#)[\[5\]](#)

Objective: To determine the saturation solubility of **Z-DL-Val-OH** in a given organic solvent at a controlled temperature.

Materials:

- **Z-DL-Val-OH** (solid, high purity)
- Solvent of interest (analytical grade)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)

- Vials for sample collection
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

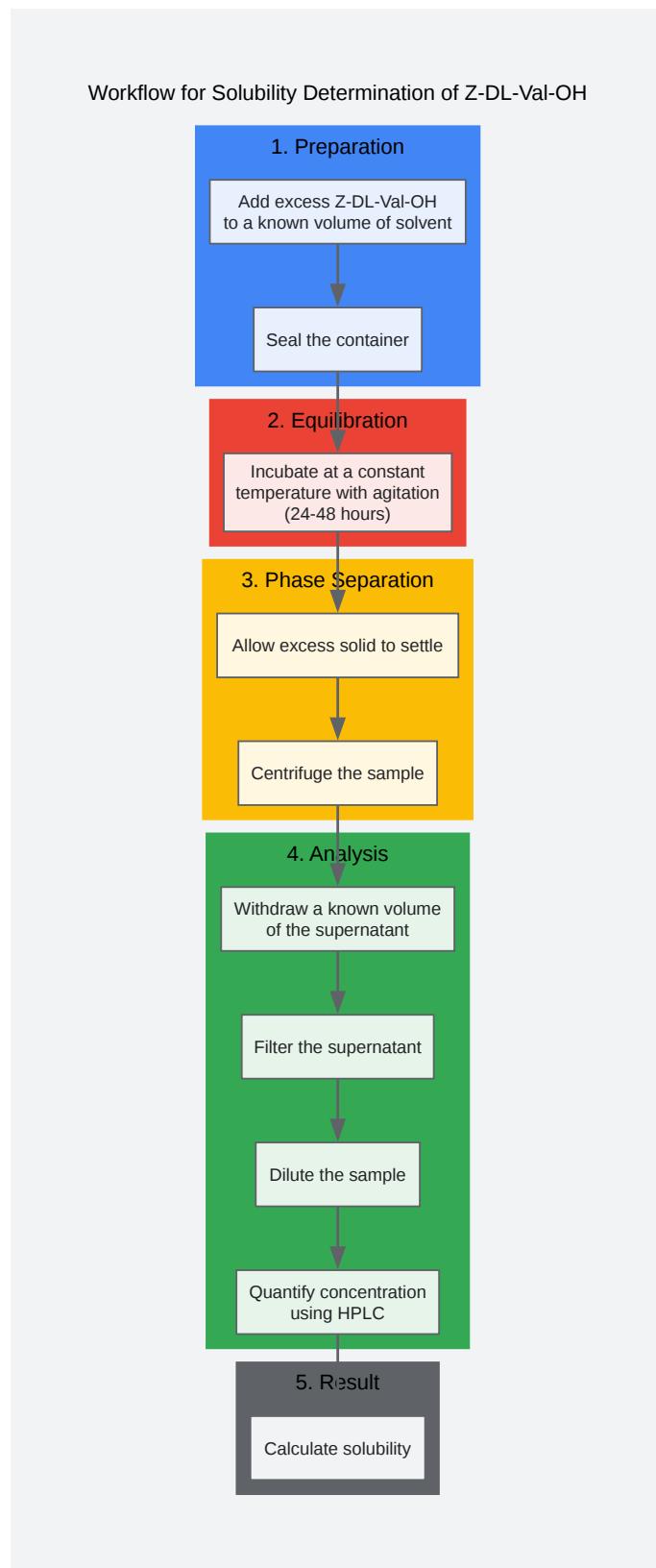
Procedure:

- Preparation of a Supersaturated Solution:
 - Add an excess amount of solid **Z-DL-Val-OH** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium and the solvent is fully saturated with **Z-DL-Val-OH**.
- Phase Separation:
 - After equilibration, allow the vial to stand at the same temperature for a short period to allow the excess solid to settle.
 - To ensure complete removal of undissolved solid, centrifuge the sample at a constant temperature.
- Sample Collection and Preparation:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
 - Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantification:
 - Determine the concentration of **Z-DL-Val-OH** in the diluted sample using a validated HPLC method.
 - Prepare a calibration curve using standard solutions of **Z-DL-Val-OH** of known concentrations to ensure accurate quantification.
- Data Analysis:
 - Calculate the solubility from the measured concentration, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Z-DL-Val-OH**.



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Caption: Experimental workflow for determining the solubility of **Z-DL-Val-OH**.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of **Z-DL-Val-OH** and a robust protocol for its quantitative determination. Accurate solubility data is paramount for the successful application of this important compound in various scientific endeavors.

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